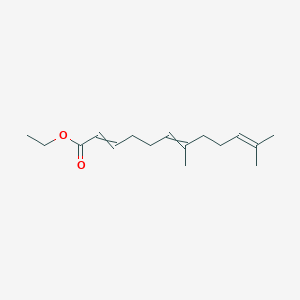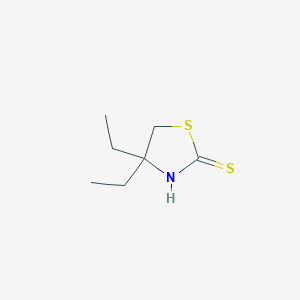
4,4-Diethyl-1,3-thiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
- The intermediate then undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of new pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
相似化合物的比较
Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.
Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.
Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
CAS 编号 |
143469-47-0 |
|---|---|
分子式 |
C7H13NS2 |
分子量 |
175.3 g/mol |
IUPAC 名称 |
4,4-diethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI 键 |
UNXXHSGIUDIIFP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CSC(=S)N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


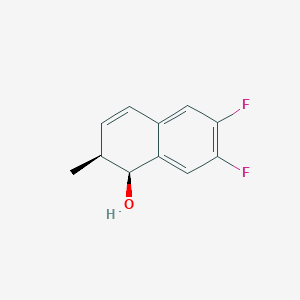
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
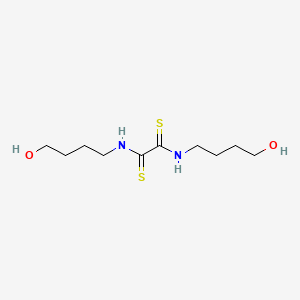
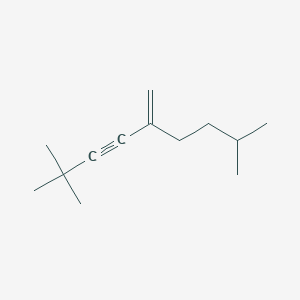
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
